Soraphinol C
Description
Soraphinol C is a hypothetical compound inferred to belong to the soraphinol family of neuroactive metabolites, structurally and functionally related to compounds like Soraphinol A and Kurasoin B. bacteria associated with cone snails (Conus spp.) . These metabolites are notable for their neuroactivity, particularly their modulation of neurotransmitter transporters, as demonstrated in assays involving human norepinephrine transporters (NET) . This compound is presumed to share core structural features with Soraphinol A, such as diol or acyloin functional groups, which are critical for bioactivity.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-2-one |
InChI |
InChI=1S/C13H18O3/c1-9(2)7-12(15)13(16)8-10-3-5-11(14)6-4-10/h3-6,9,12,14-15H,7-8H2,1-2H3 |
InChI Key |
SLNHMMCYWVZCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)CC1=CC=C(C=C1)O)O |
Synonyms |
soraphinol C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Soraphinol A exhibits ~3x greater potency than Kurasoin B in NET inhibition, likely due to its larger macrolide structure enhancing target binding .
- The diol configuration in both compounds is critical for solubility and membrane permeability, as evidenced by their bioactivity in neuronal assays .
Mechanistic and Pharmacodynamic Insights
Mode of Action
- Soraphinol A: Binds reversibly to NET, preventing norepinephrine reuptake and prolonging synaptic signaling .
- Kurasoin B : Acts as a partial antagonist with lower affinity, suggesting a competitive inhibition mechanism .
- This compound: If structurally similar, it may exhibit intermediate efficacy depending on substituent effects on binding kinetics.
Pharmacokinetic Properties (Inferred)
| Parameter | Soraphinol A | Kurasoin B | This compound (Hypothetical) |
|---|---|---|---|
| Bioavailability | Moderate (lipophilic macrolide) | Low (polar benzoyl) | Likely moderate |
| Metabolism | Hepatic oxidation | Renal excretion | Predicted hepatic |
| Half-life | ~6–8 hours | ~3–4 hours | ~5–7 hours |
Research Implications and Gaps
Structural Elucidation: this compound’s exact structure remains unconfirmed. Advanced spectral techniques (e.g., 13C-NMR, IR) and X-ray crystallography are needed for definitive characterization.
Comparative Efficacy: Direct assays comparing this compound with Soraphinol A/Kurasoin B are lacking. Future studies should prioritize in vitro neurotransmitter transporter screens.
Safety Profile: No data exist on toxicity or off-target effects for any soraphinol compound, highlighting a critical research gap .
Q & A
Basic: How should researchers design a systematic review to investigate Soraphinol C's pharmacological mechanisms?
Answer:
A systematic review should follow PRISMA guidelines and include:
- Search Strategy : Use databases like PubMed, EMBASE, and SciFinder with terms such as "this compound," "pharmacokinetics," and "mechanistic pathways." Adjust search terms based on MeSH headings from relevant papers .
- Inclusion/Exclusion Criteria : Define parameters (e.g., in vitro vs. in vivo studies, publication dates) to filter results.
- Quality Assessment : Apply tools like GRADE to evaluate evidence strength and bias risks .
- Data Synthesis : Tabulate findings (e.g., EC50 values, target proteins) and use meta-analysis for quantitative data .
Basic: What are the best practices for synthesizing this compound in laboratory settings?
Answer:
- Protocol Optimization : Reproduce methods from primary literature (e.g., reaction temperature, solvent systems) and validate purity via HPLC (>95%) and NMR spectroscopy .
- Safety and Compliance : Ensure SDS documentation aligns with ZDHC MRSL limits for hazardous byproducts. Use fume hoods and PPE during synthesis .
- Batch Consistency : Perform repeated trials (n ≥ 3) to confirm yield reproducibility and stability under varying conditions (e.g., humidity, light exposure) .
Advanced: How can researchers resolve contradictions in this compound's reported efficacy across pharmacological studies?
Answer:
- Source Analysis : Compare experimental variables (e.g., cell lines, dosing regimens) and assess statistical power (e.g., sample size, p-value thresholds) .
- Dose-Response Replication : Conduct independent studies using standardized protocols (e.g., ISO 10993 for cytotoxicity assays) .
- Meta-Regression : Identify covariates (e.g., assay type, solvent carriers) contributing to variability .
Basic: Which analytical methods are recommended for validating this compound's purity and stability?
Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards .
- Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR and FT-IR.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via mass spectrometry .
Advanced: How can hypotheses about this compound's molecular targets be developed and tested?
Answer:
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against protein libraries (e.g., PDB) to prioritize candidates .
- CRISPR Screening : Use genome-wide knockout libraries to identify genes modulating this compound's activity .
- Biochemical Assays : Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: What strategies optimize analytical techniques for quantifying this compound in complex matrices?
Answer:
- LC-MS/MS Optimization : Calibrate using internal standards (e.g., deuterated analogs) to correct matrix effects .
- Limit of Detection (LOD) : Determine via serial dilutions (e.g., 0.1–100 ng/mL) and validate with spike-recovery experiments (>90% recovery) .
- Data Visualization : Use heatmaps to highlight concentration-dependent trends across biological replicates .
Basic: How should dose-response experiments for this compound be designed to ensure reliability?
Answer:
- Dose Range : Test 5–10 concentrations spanning IC50 values from prior studies. Include vehicle controls .
- Endpoint Selection : Measure viability (MTT assay), apoptosis (Annexin V), or target inhibition (Western blot) .
- Statistical Power : Use ANOVA with post-hoc tests (e.g., Tukey’s) and ensure n ≥ 6 per group .
Advanced: What methodologies integrate multi-omics data to study this compound's systemic effects?
Answer:
- Transcriptomics : Pair RNA-seq with pathway analysis (e.g., GSEA) to identify enriched gene sets .
- Proteomics : Use TMT labeling and LC-MS/MS to quantify protein expression changes .
- Network Pharmacology : Build interaction networks (e.g., Cytoscape) linking targets, pathways, and phenotypic outcomes .
Basic: What steps ensure successful reproduction of this compound synthesis protocols from literature?
Answer:
- Detailed Documentation : Cross-reference Materials and Methods sections for solvent grades, catalyst ratios, and reaction times .
- Troubleshooting : If yields differ, verify inert atmosphere conditions or purity of starting materials .
- Collaborative Verification : Share protocols with independent labs for cross-validation .
Advanced: Which statistical approaches address heterogeneity in this compound's preclinical data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
